![molecular formula C10H14N2O3 B8025965 2-Butoxy-5-methyl-3-nitropyridine](/img/structure/B8025965.png)
2-Butoxy-5-methyl-3-nitropyridine
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Overview
Description
2-Butoxy-5-methyl-3-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a butoxy group at the second position, a methyl group at the fifth position, and a nitro group at the third position on the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas over a palladium catalyst.
Substitution: The butoxy and methyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Amines: From the reduction of the nitro group.
Halogenated Derivatives: From substitution reactions involving the butoxy or methyl groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
2-Butoxy-5-methyl-3-nitropyridine has been investigated for its potential use in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
- Antimicrobial Activity: Research has indicated that derivatives of nitropyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .
Synthetic Chemistry
Reagent in Organic Synthesis:
The compound is utilized as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives.
Application | Description |
---|---|
Peptide Synthesis | Used in the synthesis of peptide bonds through active esters formation. |
Heterocyclic Compounds | Acts as a precursor for synthesizing heterocyclic compounds with potential bioactivity. |
Case Studies
Case Study 1: Antimycobacterial Activity
A study evaluating a series of nitro derivatives, including this compound, found that certain modifications enhanced their potency against Mtb. The structure-activity relationship (SAR) highlighted that specific substituents significantly influenced antimicrobial efficacy .
Case Study 2: Synthesis of Novel Compounds
Research focused on synthesizing novel pyridine derivatives demonstrated that this compound could be transformed into more complex structures through various chemical reactions, showcasing its versatility as a synthetic intermediate .
Mechanism of Action
The mechanism by which 2-butoxy-5-methyl-3-nitropyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
2-Butoxy-3-methyl-5-nitropyridine: Differing in the position of the methyl and nitro groups.
2-Butoxy-5-methyl-4-nitropyridine: Differing in the position of the nitro group.
2-Butoxy-5-methyl-3-aminopyridine: Featuring an amino group instead of a nitro group.
Uniqueness: 2-Butoxy-5-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for particular applications where other similar compounds may not be as effective.
Biological Activity
2-Butoxy-5-methyl-3-nitropyridine is a nitropyridine derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O3, with a molecular weight of approximately 226.24 g/mol. The compound features a pyridine ring with the following substituents:
- Butoxy group at the 2-position
- Methyl group at the 5-position
- Nitro group at the 3-position
This unique arrangement contributes to its reactivity and biological profile, particularly due to the electron-withdrawing nature of the nitro group, which influences various interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of nitropyridines, including this compound, possess antimicrobial properties against various bacterial strains. For instance, compounds in this class have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the micromolar range .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 20 |
Pseudomonas aeruginosa | 30 |
This suggests potential applications in developing new antibacterial agents.
2. Antitubercular Activity
The presence of the nitro group in similar compounds has been linked to significant antitubercular activity. For example, related nitropyridines have shown MIC values as low as 0.78 µM against Mycobacterium tuberculosis, indicating that the structural features of this compound may also confer similar properties .
3. Anti-inflammatory Effects
Nitro-containing compounds have been studied for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a potential role in treating inflammatory diseases . The specific mechanisms through which these compounds exert their effects are still under investigation.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural characteristics:
- Electron-withdrawing nitro group enhances lipophilicity, facilitating better membrane interaction.
- Substituents such as butoxy and methyl groups influence solubility and reactivity with biological targets.
Research focusing on structure-activity relationships (SAR) has identified key features that contribute to its biological efficacy, emphasizing the importance of the nitro moiety in modulating interactions with biomolecules .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of nitropyridines:
- Antibacterial Study : A comparative analysis of different nitropyridine derivatives revealed that modifications at specific positions significantly affected their antibacterial potency. For instance, compounds with a nitro group at position C4 exhibited enhanced activity compared to those lacking this feature .
- Antitubercular Research : Another study demonstrated that replacing the nitro group with other electron-withdrawing groups resulted in a marked decrease in activity against M. tuberculosis, underscoring the critical role of this functional group in maintaining efficacy .
Properties
IUPAC Name |
2-butoxy-5-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-5-15-10-9(12(13)14)6-8(2)7-11-10/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTKBEYAJQHGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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